![molecular formula C17H21NO B4439763 1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4439763.png)
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Beschreibung
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, also known as PQQ, is a redox cofactor that is involved in many biological processes. It was first discovered in 1979 in bacteria, and later found to be present in higher organisms as well. This molecule has gained significant attention due to its potential health benefits and its role in various biological functions. In Synthesis Method: The synthesis of PQQ is complex and involves several steps. It can be synthesized from 4,5-diamino-6-hydroxypyridine-2-carboxylic acid, which is commercially available. The synthesis involves the formation of an amide bond between the carboxylic acid and the amine group of the pyridine ring. This is followed by a series of oxidation and reduction reactions to form the final product. Scientific Research Application: PQQ has been the subject of extensive scientific research due to its potential health benefits. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PQQ has been found to improve mitochondrial function, which can have a positive impact on energy metabolism and overall health. Mechanism of Action: PQQ acts as a cofactor for enzymes involved in redox reactions. It is involved in the transfer of electrons from one molecule to another, which is important for many biological processes. PQQ also has the ability to scavenge free radicals, which can cause damage to cells and tissues. Biochemical and Physiological Effects: Studies have shown that PQQ supplementation can improve cognitive function, reduce inflammation, and improve energy metabolism. It has also been found to have a positive impact on heart health, with some studies showing that it can lower blood pressure and improve lipid profiles. Advantages and Limitations for Lab Experiments: One advantage of studying PQQ in the lab is that it is relatively stable and can be easily synthesized. However, one limitation is that it can be difficult to study the effects of PQQ in vivo, as it is rapidly metabolized and excreted from the body. Future Directions: There are many potential future directions for research on PQQ. One area of interest is its potential role in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of PQQ and its potential health benefits. There is also interest in developing new methods for synthesizing PQQ and other related compounds. In conclusion, PQQ is a redox cofactor that has gained significant attention due to its potential health benefits and its role in various biological functions. While there is still much to learn about this molecule, the research conducted thus far suggests that it may have a positive impact on cognitive function, inflammation, energy metabolism, and heart health. Further research is needed to fully understand the mechanisms of action of PQQ and its potential applications in medicine and other fields.
Eigenschaften
IUPAC Name |
4,7,10,12,12-pentamethyl-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-10-6-13-11(2)8-15(19)18-16(13)14(7-10)12(3)9-17(18,4)5/h6-8,12H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBSGZTPNDXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=O)C=C(C3=C2C1=CC(=C3)C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4439684.png)
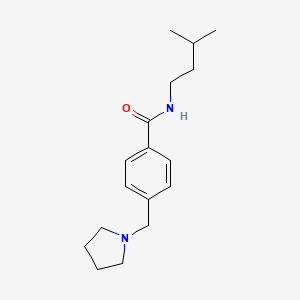
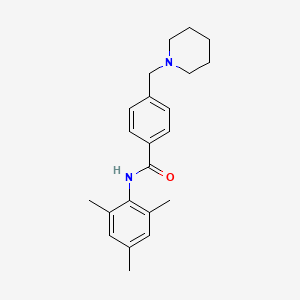
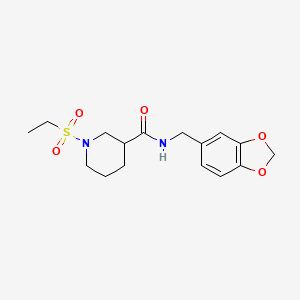
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4439702.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B4439707.png)

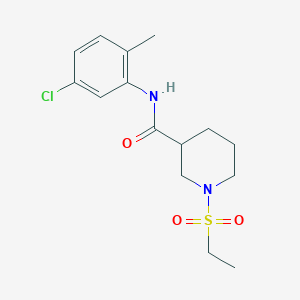
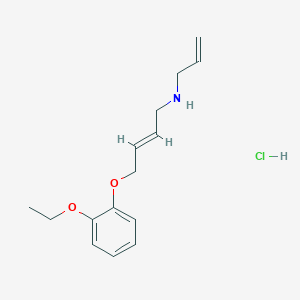

![N-allyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439765.png)
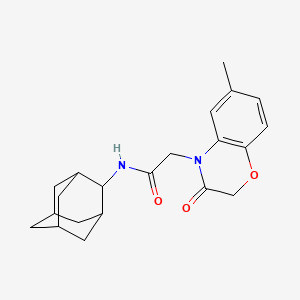
![3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4439776.png)
![methyl 1-[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4439782.png)